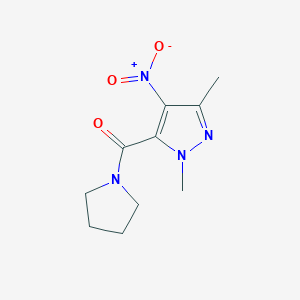
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Chlorophenyl Group: This step involves the coupling of the benzodioxole derivative with a chlorophenyl compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Formation of the Thiophene Carboxylate Ester: The final step involves the esterification of the thiophene carboxylic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole ring and chlorophenyl group allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C20H14ClNO5S |
|---|---|
Molecular Weight |
415.8g/mol |
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H14ClNO5S/c1-25-20(24)17-14(11-2-5-13(21)6-3-11)9-28-19(17)22-18(23)12-4-7-15-16(8-12)27-10-26-15/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
AXUIWSPMJGJHJW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2,3,5,6-tetrafluorophenyl)acrylamide](/img/structure/B457932.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457938.png)

![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B457940.png)



![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B457946.png)
![Methyl 4-(4-bromophenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B457949.png)

